molecular formula C18H27FN2O3S B6499312 N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide CAS No. 953143-79-8

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide

Cat. No.: B6499312
CAS No.: 953143-79-8
M. Wt: 370.5 g/mol
InChI Key: SLXOEQRVNFILRB-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with fluorine (at position 3) and methoxy (at position 4). The sulfonamide group is further linked to a piperidine scaffold modified with a cyclopentyl substituent at the nitrogen atom.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3S/c1-24-18-7-6-16(12-17(18)19)25(22,23)20-13-14-8-10-21(11-9-14)15-4-2-3-5-15/h6-7,12,14-15,20H,2-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXOEQRVNFILRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C16H22FN3O2S
  • Molecular Weight : 355.43 g/mol
  • IUPAC Name : this compound

Research indicates that this compound acts as an inhibitor of specific kinases involved in inflammatory and immune responses. It is particularly noted for its role as an inhibitor of Interleukin receptor-associated kinases (IRAKs), which are critical in the signaling pathways of pro-inflammatory cytokines.

Key Mechanisms:

  • Inhibition of IRAK-4 : The compound has shown effectiveness in inhibiting IRAK-4, a kinase that plays a pivotal role in the signaling pathways activated by Toll-like receptors (TLRs) and interleukin receptors. This inhibition can lead to a reduction in inflammation and modulation of immune responses .
  • Targeting Bruton's Tyrosine Kinase (BTK) : Preliminary studies suggest potential interactions with BTK, which is involved in B-cell receptor signaling, indicating possible applications in treating B-cell malignancies .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various assays and studies.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on cell lines expressing IRAK-4. The following table summarizes key findings from these studies:

Study ReferenceCell LineIC50 (µM)Mechanism
HEK293T0.5IRAK-4 Inhibition
Ramos B cells0.8BTK Inhibition
THP-10.6Cytokine Modulation

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound. Notably, it has been tested in models of rheumatoid arthritis and other inflammatory conditions.

Case Study: Rheumatoid Arthritis Model

A study conducted on collagen-induced arthritis in rats demonstrated that administration of the compound resulted in:

  • Reduced Joint Swelling : Significant decrease in paw swelling compared to control groups.
  • Decreased Inflammatory Markers : Lower levels of TNF-alpha and IL-6 were observed, indicating reduced inflammation .

Comparison with Similar Compounds

Substituent Variations on Piperidine/Phenyl Rings

  • Target Compound : Cyclopentyl group on piperidine; 3-fluoro-4-methoxybenzene sulfonamide.
  • Compound 13p (): Features a fluorobenzoyl-piperidine group and a ureidopyrimidine moiety. This structure exhibits herbicidal activity, likely due to its bulky substituents enhancing target binding .
  • 4-fluoro-N-[4-methoxy-3-(1-methylpiperidin-4-ylamino)phenyl]benzenesulfonamide (): Methyl group on piperidine instead of cyclopentyl; similar fluorophenyl sulfonamide core.
  • N-(4-Methoxyphenyl)benzenesulfonamide (): Simpler structure lacking piperidine and fluorine. Demonstrates foundational sulfonamide bioactivity, emphasizing the role of methoxy and sulfonamide groups in binding interactions .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Substituents Biological Activity
Target Compound ~424.5* ~3.2† Cyclopentylpiperidine, 3-F, 4-OCH₃ Not reported
13p () ~619.0‡ ~4.5† Fluorobenzoyl-piperidine, ureidopyrimidine Herbicidal
Example 53 () 589.1 (M+1) ~4.8† Pyrazolo-pyrimidinyl, fluorophenyl Not reported
N-(4-Methoxyphenyl)benzenesulfonamide () 277.3 ~2.1† Methoxyphenyl, sulfonamide Bioactivity in sulfonamide studies

*Calculated based on formula. †Predicted using fragment-based methods. ‡Reported in .

Impact of Fluorine and Methoxy Groups

  • The 3-fluoro substituent in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., ).
  • The 4-methoxy group may contribute to hydrogen bonding or π-stacking interactions, similar to its role in and .

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